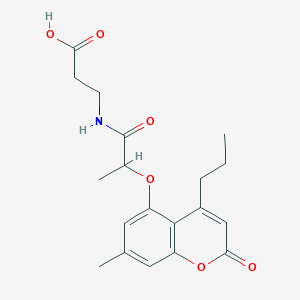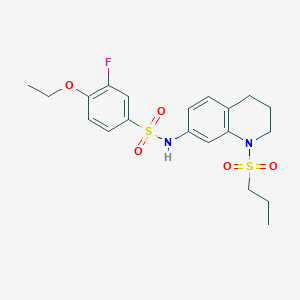
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an organic compound that falls within the category of sulfonamides. Sulfonamides are known for their diverse applications, particularly in the medicinal chemistry field as antibiotics and in other chemical processes due to their unique properties. This specific compound is characterized by its complex structure, making it significant in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has broad applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the development of new molecules with potential biological activity.
Biology: Investigated for its potential interactions with biological systems, particularly as enzyme inhibitors or receptor modulators.
Medicine: Explored for therapeutic uses, particularly in designing drugs targeting specific diseases due to its sulfonamide moiety.
Industry: Utilized in creating specialty chemicals, dyes, and pigments due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction sequence. Typically, the synthesis starts with the preparation of the 1,2,3,4-tetrahydroquinoline derivative followed by sequential functionalization at different positions:
Formation of 1,2,3,4-tetrahydroquinoline: Begin with an appropriate aniline derivative, which undergoes cyclization to form the tetrahydroquinoline core.
Sulfonation: Introduce the propylsulfonyl group at the 1-position using a sulfonyl chloride derivative under basic conditions.
Bromination and Fluorination: Selective bromination followed by a substitution reaction can introduce the fluorine atom at the 3-position.
Ethoxy Substitution: The ethoxy group is typically introduced via an etherification reaction.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the compound with an appropriate sulfonamide derivative.
Industrial Production Methods
Industrial production of 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves similar synthetic routes but optimized for scale, often using continuous flow reactors and automated systems to ensure efficiency and yield. Conditions such as temperature, pressure, solvent choice, and catalyst use are meticulously controlled to achieve the desired purity and quantity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction can modify the sulfonyl or nitro groups if present.
Substitution: Aromatic substitution reactions can occur, especially on the benzene ring and the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Commonly using hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution often uses reagents like bromine (Br2), chlorine (Cl2), or fluorinating agents for introducing halogens.
Major Products
Oxidation might yield quinolinone derivatives.
Reduction could lead to amine derivatives.
Substitution reactions can produce various halogenated or nitro-substituted products.
Wirkmechanismus
The mechanism by which this compound exerts its effects generally involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of enzymes or receptors:
Molecular Targets: May include various enzymes like proteases, kinases, or sulfonamide receptors.
Pathways Involved: Interferes with metabolic or signal transduction pathways, leading to its desired or observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its specific substitutions on the benzene and tetrahydroquinoline rings, providing distinct properties and applications.
Similar Compounds
4-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar core structure but different halogen substitution.
4-ethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Variation in the functional groups attached, leading to different reactivity and biological activity.
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Variations in halogen substitution and overall reactivity.
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S2/c1-3-12-29(24,25)23-11-5-6-15-7-8-16(13-19(15)23)22-30(26,27)17-9-10-20(28-4-2)18(21)14-17/h7-10,13-14,22H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXFHCJYOIHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)
![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)
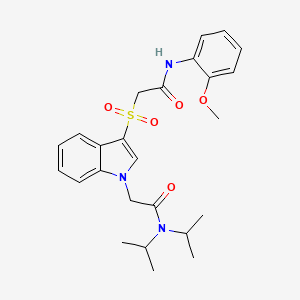
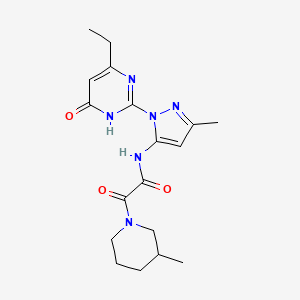
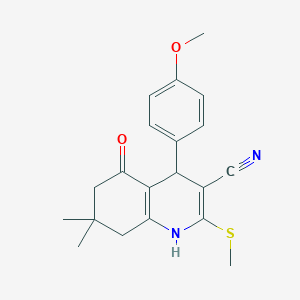
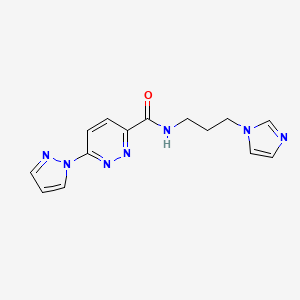
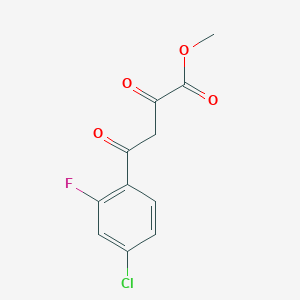
![2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2521016.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521018.png)
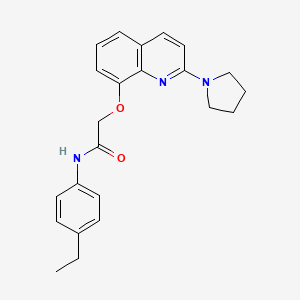
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)
